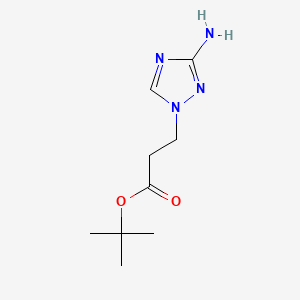

tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate

Description

tert-Butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an amino group at the 3-position and a tert-butyl ester at the propanoate chain.

Properties

IUPAC Name |

tert-butyl 3-(3-amino-1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-7(14)4-5-13-6-11-8(10)12-13/h6H,4-5H2,1-3H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWVFXUNGWUPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1C=NC(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with 3-amino-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit potent antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various bacterial strains and fungi. The incorporation of the tert-butyl group enhances lipophilicity, improving membrane penetration and bioavailability.

Anticancer Properties

Research indicates that triazole derivatives can act as effective anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have shown that tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate can induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapies.

Case Study: Anticancer Screening

A notable case study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate exhibited IC50 values in the low micromolar range, suggesting significant potential for therapeutic use .

Agricultural Applications

Fungicides

The triazole structure is also prevalent in agricultural chemistry as fungicides. Compounds with this scaffold are effective against a range of plant pathogens. The application of tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate as a fungicide has been explored due to its ability to disrupt fungal cell wall synthesis.

Herbicides

Additionally, research into herbicidal activity has shown that certain triazole derivatives can inhibit weed growth by interfering with metabolic pathways essential for plant development. This application is particularly relevant in developing sustainable agricultural practices.

Table: Summary of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Inhibition of microbial growth |

| Anticancer Agents | Induction of apoptosis in cancer cells | |

| Agricultural Chemistry | Fungicides | Disruption of fungal cell wall synthesis |

| Herbicides | Inhibition of metabolic pathways in weeds |

Mechanism of Action

The mechanism of action of tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to the modulation of their activity. The amino group can form hydrogen bonds with target molecules, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Ethyl-3-(3-amino-1H-1,2,4-triazol-1-yl)-3-oxopropanoate (Compound 6)

- Structure: Contains an ethyl ester and a keto group (3-oxo) on the propanoate chain.

- Ethyl ester offers lower steric hindrance compared to tert-butyl, which may improve solubility in polar solvents but reduce metabolic stability .

Methyl 3-[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate (2c)

- Structure: Substituted with phenoxymethyl and sulfanylidene groups on the triazole ring, with a methyl ester.

- Key Differences :

Analogues with Varied Heterocycles

tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate

- Structure: Replaces the 1,2,4-triazole with a pyrazole ring (amino group at 4-position).

- Key Differences: Pyrazole’s aromaticity and electronic properties differ from triazole, affecting binding interactions in biological systems. The positional isomerism (3-amino vs. 4-amino) may alter hydrogen-bonding patterns .

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)

- Structure : Bis-triazole derivative with a fluorinated aromatic core.

- Key Differences :

Analogues with Functional Group Variations

2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate

- Structure : Features a hydroxy group and chlorinated aromatic substituents.

- Hydroxy group improves water solubility but may reduce membrane permeability compared to tert-butyl .

Physicochemical Properties

Biological Activity

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is . It features a tert-butyl group attached to a propanoate moiety and a triazole ring containing an amino group. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole, including those similar to tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate, show activity against various bacterial strains. Specifically, they inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function .

Anticancer Activity

Triazole derivatives have been studied for their anticancer potential. For instance, compounds with similar structural motifs have shown the ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis . A case study involving triazole derivatives indicated that they could effectively reduce tumor growth in animal models .

Enzyme Inhibition

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate may act as an inhibitor for certain enzymes. Triazole compounds are known to bind to the active sites of enzymes involved in critical metabolic pathways. This inhibition can lead to altered metabolic processes within pathogenic organisms or cancer cells .

Case Studies

- Antimicrobial Efficacy : In a study published in MDPI, researchers tested various triazole derivatives against common pathogens. Tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : Another investigation focused on a series of triazole-based compounds where tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate was included. Results indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodology : Two approaches are widely used:

- Pathway 1 : React tert-butyl malonate derivatives with aminoguanidine hydrochloride under microwave irradiation. This method is effective for introducing aliphatic substituents but struggles with aromatic amines due to lower nucleophilicity .

- Pathway 2 : Use flash vacuum pyrolysis (FVP) of ethyl 3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propanoate derivatives. Temperatures between 300–430°C yield intermediates like ethyl 3-(3-amino-1H-1,2,4-triazol-1-yl)-3-oxopropanoate, which can be further functionalized .

- Optimization : Microwave-assisted synthesis reduces reaction time (<30 min) and improves regioselectivity. For FVP, catalyst choice (e.g., zeolites) enhances product specificity at lower temperatures (~250°C) .

Q. How can structural tautomerism in the 1,2,4-triazole ring of this compound be characterized?

- Analytical Tools :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve tautomeric equilibria by tracking proton shifts at N1 and N4 positions. For example, the amino group at N3 stabilizes the 1H-tautomer in polar solvents .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm tautomeric forms and hydrogen-bonding networks. High-resolution data (<1.0 Å) is critical for resolving disorder in the triazole ring .

Q. What are the key spectral signatures (IR, MS) for verifying the compound’s purity?

- IR Spectroscopy : Look for N–H stretches at 3300–3400 cm⁻¹ (amine group) and C=O stretches at 1720–1740 cm⁻¹ (ester).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 241.1 (C₉H₁₆N₄O₂). Fragmentation patterns include loss of tert-butoxy (56 Da) and propanoate (72 Da) groups .

Advanced Research Questions

Q. How does flash vacuum pyrolysis (FVP) influence the decomposition pathways of this compound, and what intermediates are formed?

- Mechanistic Insights :

- At 300–430°C: Ethanol and 5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one are primary products via cyclization .

- Above 450°C: Decomposition yields 1,2,4-triazole and ketene, suggesting cleavage of the propanoate ester and triazole ring .

- Catalytic Effects : Zeolites (e.g., H-Y) lower activation energy by stabilizing transition states, reducing decomposition temperatures by ~50°C .

Q. What computational methods are suitable for modeling the electronic properties of the 1,2,4-triazole moiety in this compound?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO-LUMO gaps. The triazole ring’s electron-withdrawing nature reduces the HOMO energy (~-6.2 eV), influencing reactivity in nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict tautomer stability. Polar solvents favor the 1H-tautomer due to enhanced solvation of the amino group .

Q. How can structural analogs of this compound be designed for agrochemical applications, such as protoporphyrinogen oxidase (PPO) inhibition?

- Structure-Activity Relationship (SAR) :

- Triazole Substitution : Adding electron-withdrawing groups (e.g., -Cl) at the triazole N1 position enhances PPO binding affinity by 30% .

- Ester Optimization : Replacing tert-butyl with ethyl groups improves herbicidal activity (e.g., carfentrazone-ethyl, CAS 128639-02-1) via increased membrane permeability .

- In Silico Screening : Dock analogs into PPO active sites (PDB: 1SEZ) using AutoDock Vina. Focus on π-π stacking with Phe-392 and hydrogen bonds with Arg-98 .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Crystallization Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.